molecular formula C27H22F2N2O5 B2407904 Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate CAS No. 1114646-99-9

Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate

Cat. No.: B2407904
CAS No.: 1114646-99-9
M. Wt: 492.479
InChI Key: YUKAKFSCQLBUIX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate is a quinoline derivative characterized by:

  • Position 6: An ethoxycarbonyl group (ester functionality).
  • Position 2: A 3-methoxyphenyl substituent (electron-donating group).
  • Position 4: A 2-((3,4-difluorophenyl)amino)-2-oxoethoxy chain, introducing a flexible linker with a fluorinated aryl amine.

The 3,4-difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the methoxyphenyl and ethoxycarbonyl groups influence solubility and electronic properties .

Properties

IUPAC Name

ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethoxy]-2-(3-methoxyphenyl)quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F2N2O5/c1-3-35-27(33)17-7-10-23-20(12-17)25(14-24(31-23)16-5-4-6-19(11-16)34-2)36-15-26(32)30-18-8-9-21(28)22(29)13-18/h4-14H,3,15H2,1-2H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKAKFSCQLBUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)F)F)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate, with the CAS number 899733-32-5, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C22H19F2N3O5C_{22}H_{19}F_2N_3O_5, with a molecular weight of 443.4 g/mol. Its structure includes multiple functional groups that may contribute to its biological effects.

PropertyValue
CAS Number899733-32-5
Molecular FormulaC22H19F2N3O5
Molecular Weight443.4 g/mol

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of quinoline derivatives. This compound was evaluated for its efficacy against Plasmodium falciparum, the causative agent of malaria. In vitro assays demonstrated moderate to high antimalarial activity, with IC50 values indicating significant potency compared to standard treatments.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the fluorinated phenyl group and the methoxyphenyl moiety enhances its interaction with biological targets, potentially increasing its efficacy. Structure-activity relationship studies suggest that modifications in the quinoline core and substituents can significantly influence the compound's pharmacological profile.

Case Studies and Research Findings

  • Antiparasitic Effects : A study indicated that derivatives similar to this compound exhibited IC50 values ranging from 0.014 to 5.87 μg/mL against Plasmodium falciparum . This suggests a promising avenue for developing new antimalarial agents.
  • Antitumor Activity : Quinoline derivatives have also been explored for their anticancer properties. Compounds with similar structures have shown effectiveness in inhibiting tumor cell growth in various cancer models, indicating a broader therapeutic potential .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been investigated, with some studies reporting significant anti-inflammatory activity in vitro . This adds another layer to its potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its substitution pattern. Key comparisons include:

Compound Substituents Key Differences Synthesis Route Reported Properties
Ethyl 6-bromo-4-((2,4-difluorophenyl)amino)-7-ethoxyquinoline-3-carboxylate - Br at C6
- 2,4-difluorophenylamino at C4
- Ethoxy at C7
Position of ethoxy and ester groups; bromine vs. methoxyphenyl at C2 Pd-catalyzed cross-coupling, reflux with difluoroaniline Enhanced fluorescence; used in radiopharmaceuticals (¹H-NMR δ 10.30 (s))
Ethyl 4-(4-fluorophenyl)-6-methylquinoline-2-carboxylate - 4-Fluorophenyl at C4
- Methyl at C6
- Ester at C2
Ester position (C2 vs. C6); absence of oxoethoxy linker Suzuki-Miyaura coupling (PdCl₂(PPh₃)₂, PCy₃) Melting point not reported; CAS 1391490-65-5
Ethyl 4-[(4-chlorobenzyl)amino]-6-(trifluoromethyl)quinoline-3-carboxylate - 4-Chlorobenzylamino at C4
- CF₃ at C6
Trifluoromethyl (electron-withdrawing) vs. methoxyphenyl (electron-donating) at C2 Not detailed; likely nucleophilic substitution Molecular weight 408.8; CAS 338748-31-5
[2-(2,4-dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate - Br at C6
- 4-Chlorophenyl at C2
- Dichlorophenyl-oxoethyl ester at C4
Ester at C4 vs. C6; halogen diversity (Cl, Br) Esterification of quinoline-4-carboxylic acid CAS 355433-01-1; molecular weight 497.04
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate - Dihydroquinoline core
- Cl at C6
- Ester at C3
Reduced aromaticity (dihydro core) vs. fully aromatic quinoline Condensation of (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate Crystallographic data (Acta Cryst. E65, o2987); melting point 223–225°C (ethanol)

Functional Group Analysis

  • Fluorinated Substituents : The 3,4-difluorophenyl group in the target compound contrasts with 2,4-difluorophenyl in and CF₃ in . Fluorine’s electronegativity enhances metabolic stability and membrane permeability.
  • Ester Position : The C6 ethoxycarbonyl group in the target differs from C2/C3/C4 esters in , impacting steric hindrance and electronic distribution.
  • Methoxyphenyl vs. Halogenated Groups : The 3-methoxyphenyl group (electron-donating) at C2 may improve solubility compared to halogenated analogues (e.g., 4-chlorophenyl in ).

Q & A

Basic Research Questions

Q. How can the synthesis of this quinoline derivative be optimized to improve yield and purity?

  • Methodology : Optimize reaction conditions using catalysts like piperidine (for cyclization) and controlled temperature (e.g., reflux in acetonitrile or DMF). Monitor intermediates via TLC and purify via silica-gel chromatography with gradients of petroleum ether/ethyl acetate . Adjust stoichiometry of reagents (e.g., potassium carbonate for deprotonation) to minimize side reactions .

Q. What analytical techniques are critical for confirming the compound’s structural identity?

  • Methodology : Use ¹H/¹³C NMR to verify substituent positions and ester/amide linkages. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography resolves absolute configuration, as demonstrated for analogous quinoline derivatives . IR spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups .

Q. How should researchers purify intermediates and final products to ensure reproducibility?

  • Methodology : Employ recrystallization (ethanol/water mixtures) for crystalline intermediates. Use column chromatography with silica gel and eluents like hexane/ethyl acetate (gradient elution) to separate polar byproducts. Centrifugation or filtration removes insoluble salts post-reaction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

  • Methodology : Synthesize analogs with variations in the difluorophenyl or methoxyphenyl moieties. Test against target enzymes (e.g., kinases) via in vitro assays (IC₅₀ determination) and compare binding affinities using surface plasmon resonance (SPR). Computational docking (e.g., AutoDock Vina) predicts interactions with active sites .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology : Validate target specificity using CRISPR-edited cell lines (knockout models) to confirm on-target effects. Cross-reference cytotoxicity (MTT assay) with enzyme inhibition data to rule off-target effects. Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm activity .

Q. How can computational modeling predict the compound’s metabolic stability and pharmacokinetics?

  • Methodology : Perform ADMET prediction using tools like SwissADME or ADMETlab to assess solubility, CYP450 metabolism, and blood-brain barrier penetration. Molecular dynamics simulations (e.g., GROMACS) model protein-ligand stability over time .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC monitoring. Use buffer solutions (pH 1–10) to identify hydrolysis-prone groups (e.g., ester linkages). TGA/DSC analyzes thermal degradation .

Q. How can researchers elucidate the mechanism of action for observed antimicrobial or anticancer activity?

  • Methodology : Perform transcriptomic profiling (RNA-seq) on treated cells to identify dysregulated pathways. Use flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest. Validate targets via Western blot (e.g., caspase-3 cleavage) .

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